神経酸メチルエステル

概要

説明

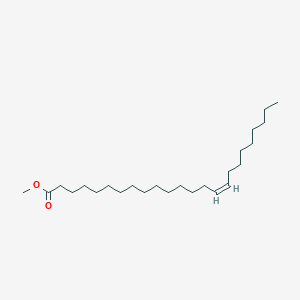

神経酸メチルエステルは、メチルシス-15-テトラコセノエートとしても知られており、神経酸から誘導された脂肪酸メチルエステルです。神経酸は、哺乳類の脳の白質に主に存在する超長鎖一価不飽和脂肪酸です。 脳の発達、および神経線維の修復と再生において重要な役割を果たします 。神経酸メチルエステルは、その独特の特性により、科学研究や産業用途で広く使用されています。

2. 製法

合成経路と反応条件: 神経酸メチルエステルは、酸触媒の存在下で神経酸とメタノールをエステル化することで合成できます。反応は通常、硫酸などの強酸を使用して神経酸とメタノールを加熱してエステルを生成します。反応条件には以下が含まれます。

温度: 60-70°C

触媒: 硫酸

反応時間: 4-6時間

工業的生産方法: 神経酸メチルエステルの工業的生産には、植物種子油などの天然源から神経酸を抽出し、その後エステル化を行う方法が含まれます。プロセスには以下が含まれます。

抽出: 神経酸は、溶媒を使用して植物種子油から抽出されます。

科学的研究の応用

Nervonic Acid Methyl Ester has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids and long-chain alcohols.

Biology: Studied for its role in the development and repair of nerve tissues.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and adrenoleukodystrophy.

Industry: Used in the formulation of dietary supplements and nutraceuticals .

作用機序

神経酸メチルエステルは、神経線維のミエリン鞘に取り込まれることで作用し、神経組織の修復と再生を促進します。神経酸は、アミド結合を介してスフィンゴシンと結合して神経スフィンゴ脂質を形成し、ミエリン鞘の必須成分です。 分子標的は、神経系のスフィンゴミエリンやその他のスフィンゴ脂質です .

類似の化合物:

エルシン酸メチルエステル: 二重結合の位置が異なる以外は、同様の特性を持つ別の超長鎖一価不飽和脂肪酸メチルエステルです。

オレイン酸メチルエステル: 鎖長が短い一価不飽和脂肪酸メチルエステルです。

リノール酸メチルエステル: 2つの二重結合を持つ多価不飽和脂肪酸メチルエステルです。

ユニークさ: 神経酸メチルエステルは、神経系における特定の役割と、神経組織の修復と再生を促進する能力のためにユニークです。 その長鎖構造と特定の二重結合の位置により、神経スフィンゴ脂質の形成に特に効果的です .

準備方法

Synthetic Routes and Reaction Conditions: Nervonic Acid Methyl Ester can be synthesized through the esterification of Nervonic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating Nervonic Acid and methanol with a strong acid such as sulfuric acid to form the ester. The reaction conditions include:

Temperature: 60-70°C

Catalyst: Sulfuric acid

Reaction Time: 4-6 hours

Industrial Production Methods: Industrial production of Nervonic Acid Methyl Ester involves the extraction of Nervonic Acid from natural sources such as plant seed oils, followed by esterification. The process includes:

Extraction: Nervonic Acid is extracted from plant seed oils using solvents.

Esterification: The extracted Nervonic Acid is then esterified with methanol in the presence of an acid catalyst to produce Nervonic Acid Methyl Ester

化学反応の分析

反応の種類: 神経酸メチルエステルは、以下を含む様々な化学反応を起こします。

酸化: 神経酸メチルエステルは酸化されて、対応するエポキシドおよびヒドロキシル化生成物を生成できます。

還元: エステルは還元されて、対応するアルコールを生成できます。

加水分解: 神経酸メチルエステルの酸性または塩基性加水分解は、神経酸とメタノールを生成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは四酸化オスミウムなどの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

加水分解: 塩酸による酸性加水分解または水酸化ナトリウムによる塩基性加水分解。

主要な生成物:

酸化: エポキシドおよびヒドロキシル化生成物。

還元: 神経アルコール。

加水分解: 神経酸とメタノール

4. 科学研究への応用

神経酸メチルエステルは、以下を含む幅広い科学研究への応用があります。

化学: 脂肪酸と長鎖アルコールの分析のためのガスクロマトグラフィーおよび質量分析における参照標準として使用されます。

生物学: 神経組織の発生と修復における役割について研究されています。

医学: 多発性硬化症やアドレノレウコジストロフィーなどの神経疾患の治療における潜在的な治療効果について調査されています。

工業: 食事補助食品や栄養補助食品の製剤に使用されます .

類似化合物との比較

Erucic Acid Methyl Ester: Another very-long-chain monounsaturated fatty acid methyl ester with similar properties but differs in the position of the double bond.

Oleic Acid Methyl Ester: A monounsaturated fatty acid methyl ester with a shorter chain length.

Linoleic Acid Methyl Ester: A polyunsaturated fatty acid methyl ester with two double bonds.

Uniqueness: Nervonic Acid Methyl Ester is unique due to its specific role in the nervous system and its ability to promote the repair and regeneration of nerve tissues. Its long-chain structure and specific double bond position make it particularly effective in forming nervonyl sphingolipids .

特性

IUPAC Name |

methyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311780 | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-88-2 | |

| Record name | Nervonic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of nervonic acid methyl ester, and how is it typically isolated?

A1: Nervonic acid methyl ester is found naturally in various sources, including Acer Truncatum buge oil [] and Indian mustard plant (Brassica juncea) oil []. In the case of Acer Truncatum buge oil, the isolation process involves first converting the oil's fatty acids into fatty acid methyl esters. Nervonic acid methyl ester is then separated from this mixture using a urea-inclusion method, which selectively traps the desired compound [].

Q2: Can you describe the structural characteristics of nervonic acid methyl ester?

A2: Nervonic acid methyl ester, also known as methyl nervonate or methyl (Z)-tetracos-15-enoate, is a long-chain fatty acid methyl ester. While the provided research papers don't explicitly state its molecular formula and weight, these can be deduced from its structure:

Q3: The research mentions the identification of nervonic acid methyl ester in Indian mustard plant oil. What was the context of this identification, and what other fatty acid methyl esters were found alongside it?

A3: The research on Indian mustard plant oil aimed to study the impact of potassium and liquid humate on oil yield and composition []. Gas Chromatography-Coupled with Mass Spectrometry (GC-MS) analysis revealed nervonic acid methyl ester as a minor component of the oil. Major components included unsaturated fatty acid methyl esters like linoleic acid methyl ester, methyl 11-eicosenoate, and ethyl 13-docosenoate. Other identified compounds included palmitic acid methyl ester, stearic acid methyl ester, methyl 18-methylnonadecanoate, lignoceric acid methyl ester, and cis-13-eicosenoic acid methyl ester [].

Q4: One paper explored the production of biodiesel from chicken fat using subcritical methanol. Was nervonic acid methyl ester identified in the resulting biodiesel, and what does this imply about the chicken fat itself?

A4: Yes, nervonic acid methyl ester was one of the identified components in the biodiesel produced from chicken fat using the subcritical methanol process []. This finding implies that the original chicken fat contained nervonic acid, which was then converted to its methyl ester during the transesterification reaction involved in biodiesel production.

Q5: Apart from its presence in natural sources and biodiesel, is there any research highlighting other potential applications of nervonic acid methyl ester?

A5: While the provided research focuses on nervonic acid methyl ester in naturally occurring contexts, its presence in Aspergillus neoniveus, a fungus known to produce bioactive compounds, suggests further research potential []. Although not directly investigated in these papers, the identification of nervonic acid methyl ester alongside other bioactive metabolites hints at possible applications in areas such as pharmaceuticals or agricultural chemistry. Further investigation is needed to explore these possibilities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)